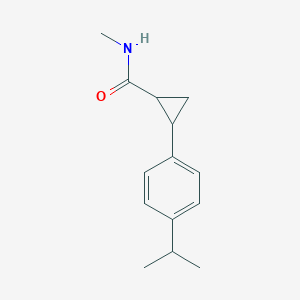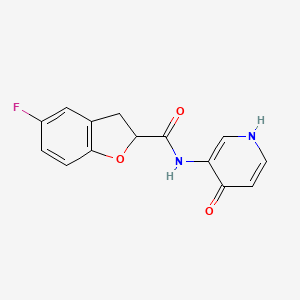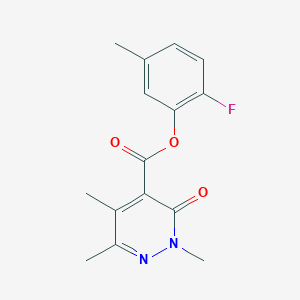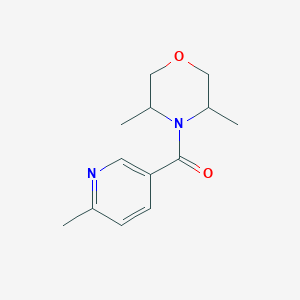
N-methyl-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide, also known as MPCC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research. MPCC is a cyclopropane carboxamide derivative that has been found to have interesting biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-methyl-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. This compound has also been shown to inhibit the activity of lipoxygenase (LOX), which is an enzyme that plays a role in the synthesis of leukotrienes.
Biochemical and Physiological Effects:
This compound has been found to have interesting biochemical and physiological effects. It has been shown to have an anti-inflammatory effect, which could be useful in the treatment of inflammatory diseases. This compound has also been found to have an effect on the immune system, specifically on the production of cytokines. This compound has been shown to inhibit the production of certain cytokines, which could be useful in the development of immunomodulatory drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-methyl-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Another advantage is that it has been shown to have interesting biochemical and physiological effects, which makes it a promising compound for further research. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity.
Orientations Futures
There are several future directions that could be explored in the research of N-methyl-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide. One direction is to further investigate its mechanism of action, which could lead to the development of more targeted drugs. Another direction is to explore its potential applications in the treatment of inflammatory diseases and in the development of immunomodulatory drugs. Additionally, this compound could be used as a starting point for the development of new synthetic compounds with similar or improved properties.
Méthodes De Synthèse
N-methyl-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide is synthesized through a multistep process that involves the reaction of 2-(4-isopropylphenyl)acetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-methylcyclopropanecarboxamide in the presence of a base to form this compound.
Applications De Recherche Scientifique
N-methyl-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide has been found to have potential applications in medical research. It has been shown to have an inhibitory effect on the activity of certain enzymes, which could be useful in the development of drugs for the treatment of various diseases. This compound has also been found to have an effect on the immune system, which could be useful in the development of immunomodulatory drugs.
Propriétés
IUPAC Name |
N-methyl-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-9(2)10-4-6-11(7-5-10)12-8-13(12)14(16)15-3/h4-7,9,12-13H,8H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLJUWVBENIGFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC2C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone](/img/structure/B7593031.png)
![N-methyl-N-[(1-methylpiperidin-3-yl)methyl]pyridin-2-amine](/img/structure/B7593036.png)
![4-[(5-Methylpyridin-2-yl)oxymethyl]benzonitrile](/img/structure/B7593041.png)
![1-[(5-Fluoro-2-methoxyphenyl)methyl]-3,5-dimethylpyrazole](/img/structure/B7593046.png)
![5-[(3,5-Dimethylpyrazol-1-yl)methyl]-3-phenyl-1,2-oxazole](/img/structure/B7593058.png)
![3-(1,2-oxazol-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B7593064.png)
![3-[(4-Methylpyrimidin-2-yl)amino]-4-methylsulfanylbutan-1-ol](/img/structure/B7593065.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-1-phenylcyclopropane-1-carboxamide](/img/structure/B7593068.png)


![(3,5-dimethylmorpholin-4-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B7593086.png)

![(3,5-Dimethylmorpholin-4-yl)-[2-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B7593098.png)
![[3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7593124.png)